molecular formula C4H3ClIN3 B2659221 6-Chloro-5-iodopyrazin-2-amine CAS No. 925678-00-8

6-Chloro-5-iodopyrazin-2-amine

Cat. No.: B2659221
CAS No.: 925678-00-8
M. Wt: 255.44
InChI Key: YEBDYUMXHLRMBW-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrazin-2-amine (CAS: 925678-00-8) is a halogenated pyrazine derivative featuring a chloro group at position 6, an iodo group at position 5, and an amine group at position 2. Its molecular formula is C₄H₃ClIN₃, with a molecular weight of 255.44 g/mol. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents, which enable further functionalization via cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyrazin-2-amine typically involves the iodination of 6-chloropyrazin-2-amine. One common method includes the use of N-iodo-succinimide (NIS) as the iodinating agent in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows :

  • Dissolve 6-chloropyrazin-2-amine in DMSO.
  • Add N-iodo-succinimide to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product using silica gel chromatography with a suitable eluent (e.g., petroleum ether: ethyl acetate).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

Chemistry

6-Chloro-5-iodopyrazin-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a valuable building block in the development of novel compounds. It can facilitate the creation of functional materials with specific properties.

Biology

The compound is utilized in biological studies to investigate pathways and interactions due to its unique structural features. It has shown potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery and development. Its interactions with viral proteins have been studied, revealing significant inhibitory activity against certain viruses. The compound's structure allows for modifications that can enhance its therapeutic potential.

Antiviral Activity

A study highlighted the antiviral properties of compounds derived from this compound, demonstrating effective inhibition of viral replication with IC50 values indicating potent activity against specific viral targets . This finding suggests its potential use in developing antiviral therapies.

Anticancer Properties

Research has shown that derivatives of this compound exhibit anticancer activity by triggering apoptotic pathways in cancer cells . These compounds have been evaluated for their ability to inhibit tumor growth in vitro, suggesting their utility as lead structures for new anticancer agents.

Antimicrobial Activity

Initial screenings have indicated that this compound may possess antimicrobial properties against certain bacterial strains . However, further investigations are necessary to validate these findings and explore the compound's efficacy in antimicrobial therapies.

Summary Table of Biological Activities

Activity TypeObservations
AntiviralSignificant inhibitory activity against viral replication (IC50 values indicating potency)
AnticancerInduces apoptosis in cancer cells; potential lead structure for new anticancer drugs
AntimicrobialInitial evidence suggests inhibition of bacterial growth; further research needed

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

5-Bromo-6-chloropyrazin-2-amine

  • Molecular Formula : C₄H₃BrClN₃
  • Molecular Weight : 208.44 g/mol
  • Substituents : Bromo (position 5), chloro (position 6), amine (position 2).
  • Key Differences : Replacing iodine with bromo reduces molecular weight and alters reactivity. Bromine’s lower electronegativity may favor nucleophilic substitution over iodine in Suzuki-Miyaura couplings .

6-Chloro-5-iodopyrazin-2-amine (Target Compound)

  • Applications: Used in medicinal chemistry for kinase inhibitor synthesis.

Pyridine Derivatives

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₆H₄ClF₃N₂
  • Molecular Weight : 196.56 g/mol
  • Substituents : Chloro (position 6), trifluoromethyl (position 5), amine (position 2).
  • Key Differences : The CF₃ group increases lipophilicity and metabolic stability, making this compound valuable in drug design for central nervous system targets .

6-Chloro-5-iodo-4-methylpyridin-2-amine

  • Molecular Formula : C₆H₆ClIN₂
  • Molecular Weight : 267.48 g/mol
  • Substituents : Chloro (position 6), iodo (position 5), methyl (position 4), amine (position 2).

6-Chloro-5-(o-tolyl)pyridin-2-amine

  • Molecular Formula : C₁₂H₁₀ClN₂
  • Molecular Weight : 217.67 g/mol
  • Substituents : Chloro (position 6), o-tolyl (position 5), amine (position 2).
  • Key Differences : The aromatic o-tolyl group enhances π-π stacking interactions, useful in materials science and receptor binding .

Pyridazine and Benzoxazole Derivatives

6-Chloro-5-methylpyridazin-3-amine

  • Molecular Formula : C₅H₆ClN₃
  • Molecular Weight : 143.58 g/mol
  • Substituents : Chloro (position 6), methyl (position 5), amine (position 3).
  • Key Differences : Pyridazine’s adjacent nitrogen atoms increase polarity, improving solubility for aqueous-phase reactions .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

  • Molecular Formula : C₇H₄ClN₃O₃
  • Molecular Weight : 213.57 g/mol
  • Substituents : Chloro (position 5), nitro (position 6), amine (position 2).
  • Applications : The nitro group facilitates reduction to amines, enabling scaffold diversification in agrochemicals .

Thiadiazole-Pyridine Hybrid

3-(6-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

  • Molecular Formula : C₇H₅IN₄S
  • Molecular Weight : 304.11 g/mol
  • Substituents : Iodo (pyridine position 6), thiadiazole-amine (position 5).
  • Key Differences : The thiadiazole ring introduces sulfur, enhancing hydrogen-bonding capacity for antiviral drug development .

Biological Activity

6-Chloro-5-iodopyrazin-2-amine is a halogenated pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which may influence its pharmacological properties, particularly as a modulator of various biological pathways.

  • Molecular Formula : C5H4ClIN2
  • CAS Number : 1221398-11-3
  • Molecular Weight : 220.46 g/mol

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in the modulation of ion channels and other proteins relevant to disease states such as cystic fibrosis.

This compound has been identified as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport across epithelial cell membranes. The modulation of CFTR can potentially lead to therapeutic effects in diseases characterized by defective ion transport, such as cystic fibrosis .

Case Studies and Experimental Data

  • Cystic Fibrosis Modulation :
    • A study indicated that this compound acts as a CFTR modulator, enhancing chloride ion transport in epithelial cells. This was demonstrated through in vitro assays where the compound increased CFTR activity significantly compared to controls .
  • Hydroxylation Studies :
    • Another research highlighted the bioconversion of related compounds using whole cells of Burkholderia sp. MAK1, showing that halogenated pyridin-2-amines could be transformed into hydroxylated derivatives with potential biological applications. Although focused on different derivatives, the findings suggest a pathway for further exploration of this compound's derivatives and their biological transformations .
  • Anticancer Activity :
    • Preliminary investigations into the anticancer properties of similar pyrazine derivatives revealed that modifications at the halogen positions could enhance cytotoxicity against various cancer cell lines. While specific data on this compound is limited, these findings suggest a potential avenue for its use in cancer therapeutics .

Data Tables

Compound Biological Activity Reference
This compoundCFTR Modulation
Hydroxylated Pyridine DerivativesBioconversion via Burkholderia sp. MAK1
Related Pyrazine DerivativesAnticancer Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-iodopyrazin-2-amine, and what methodological considerations are critical for reproducibility?

  • Methodology : A palladium-catalyzed cross-coupling reaction is a key approach. For example, using Pd(PPh₃)₄ (10 mol%) as a catalyst with Na₂CO₃ (3.0 eq.) in a DME:H₂O (10:1) solvent system at 150°C for 1 hour can facilitate halogen exchange or coupling reactions involving pyrazine derivatives . Ensure rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
  • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel. Confirm product identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the structural and purity profile of this compound?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is recommended for unambiguous structural confirmation. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions and iodine/chlorine integration. IR spectroscopy can identify amine (-NH₂) stretches (~3300–3500 cm⁻¹).
  • Purity Assessment : Employ GC or HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the pyrazine ring and halogen substituents. Conduct solubility tests in DMSO, THF, and ethanol for reaction optimization.
  • Stability : Store at –20°C under inert atmosphere to prevent decomposition. Monitor via periodic NMR to detect degradation (e.g., dehalogenation or amine oxidation).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in halogenation steps?

  • Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂(dppf)) or ligand systems (Xantphos) to improve coupling efficiency .
  • Solvent Effects : Compare DME, toluene, and acetonitrile for reaction kinetics. Microwave-assisted synthesis may reduce time and improve regioselectivity.
  • Temperature Gradients : Perform reactions at 120°C, 150°C, and 180°C to identify optimal conditions while minimizing side reactions.

Q. How should researchers resolve contradictions between computational predictions and experimental structural data (e.g., bond lengths, angles)?

  • Refinement Protocols : Use SHELXL for iterative refinement of X-ray data, incorporating anisotropic displacement parameters for iodine and chlorine atoms .
  • Computational Validation : Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to experimental data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions.

Q. What strategies are effective for evaluating the bioactivity of this compound in medicinal chemistry contexts?

  • SAR Studies : Synthesize analogs (e.g., replacing iodine with bromine or modifying the amine group) and test against target enzymes (e.g., kinase assays) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets.

Q. How can researchers mitigate risks associated with the compound’s toxicity and reactivity?

  • Safety Protocols : Consult SDS for hazard data (e.g., acute toxicity, mutagenicity). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize halogenated waste with sodium thiosulfate before disposal .

Properties

IUPAC Name

6-chloro-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDYUMXHLRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-chloropyrazin-2-amine (10.0 g, 77 mmol) in DMSO (100 ml) was treated with 1-iodopyrrolidine-2,5-dione (20.84 g, 93 mmol). The reaction mixture was stirred at RT for 2 days and then added to water (800 ml). The pH was adjusted to pH 8-9 using a sat. NaHCO3 solution and the resulting suspension was filtered, washing with water (×3) and dried under vacuum to afford the titled compound as an orange solid;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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